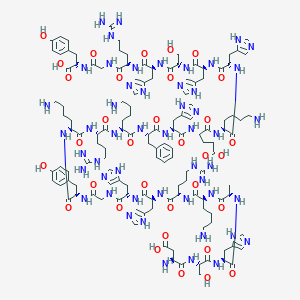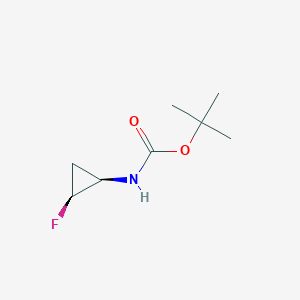![molecular formula C21H23N5O4S B033588 9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-66-8](/img/structure/B33588.png)
9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione is a novel compound that has gained significant attention in the field of drug discovery. This compound has been synthesized using a unique method and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and replication of cancer cells and viruses. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been found to inhibit the replication of the hepatitis C virus. In addition, it has been shown to modulate the immune system and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione in lab experiments is its unique structure, which makes it a potential candidate for drug development. It has also shown promising results in various scientific research applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on 9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione. One direction is to further study its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential as a drug candidate for the treatment of cancer, viral infections, and inflammation. Additionally, further research could be done to determine its potential side effects and toxicity in animal models.
Métodos De Síntesis
The synthesis of 9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione involves the reaction of 8-hydroxy-1,3-dimethylpurine-2,6-dione with benzyl bromide and 2-ethylsulfanyl ethyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide at 120°C for 24 hours. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has shown promising results in various scientific research applications. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its antiviral properties and has been found to inhibit the replication of the hepatitis C virus. In addition, it has been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
Propiedades
Número CAS |
102212-66-8 |
|---|---|
Fórmula molecular |
C21H23N5O4S |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
9-benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C21H23N5O4S/c1-4-31-11-10-14-17(27)25(12-13-8-6-5-7-9-13)20-22-16-15(26(20)18(14)28)19(29)24(3)21(30)23(16)2/h5-9,27H,4,10-12H2,1-3H3 |
Clave InChI |
XNCMAMMIZNECDN-UHFFFAOYSA-N |
SMILES |
CCSCCC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
SMILES canónico |
CCSCCC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
Sinónimos |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[2-(ethylthio)ethyl]-6-hydroxy-1,3-dimethyl-9-(phenylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)


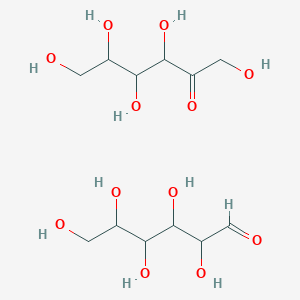
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)
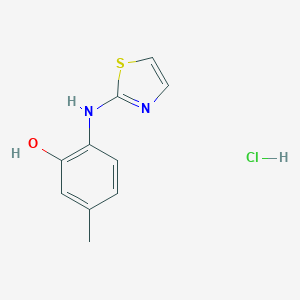
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
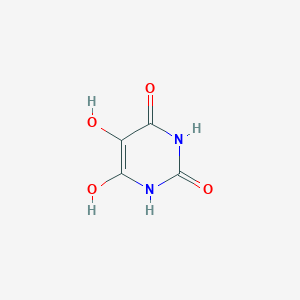
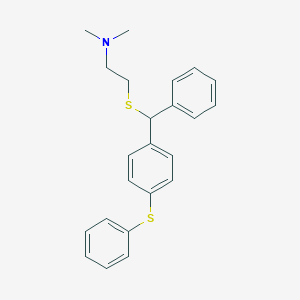

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
